2-phenyl-1H-quinazoline-4-thione
Overview
Description
“2-phenyl-1H-quinazoline-4-thione” is a derivative of quinazoline, a class of organic compounds that are widely studied due to their significant biological activities . Quinazoline derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial, photosynthesis-inhibiting, and antialgal activity .
Synthesis Analysis
The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In particular, a series of novel 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and 2-methyl-3-phenylquinazoline-4(3H)-thiones were synthesized and tested for their antimycobacterial, photosynthesis-inhibiting, and antialgal activity .
Molecular Structure Analysis
Quinazoline derivatives are N-containing heterocyclic compounds. They are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring .
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions. For instance, they can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .
Scientific Research Applications
Antimicrobial, Analgesic, and Anti-Inflammatory Activity
2-Phenyl-1H-quinazoline-4-thione derivatives have been synthesized and evaluated for their potential antimicrobial, analgesic, and anti-inflammatory properties. Some derivatives exhibited significant activity against microbes, pain, and inflammation, suggesting their therapeutic potential in these areas (Dash, Dash, Laloo, & Medhi, 2017).
Synthesis of Fused Quinazolinethiones
Research has been conducted on the synthesis of 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones and their S-alkyl/aryl derivatives. This work contributes to the broader understanding of quinazoline derivatives' synthesis and potential applications in various biological activities (Kaur & Kaur, 2007).
Application in In Vivo Antitumor Activity
Some novel isomeric series of quinazoline-4-one/4-thione derivatives have been synthesized, showing promising in vivo antitumor properties. This suggests the potential of these compounds in cancer treatment research (Dash, Dash, Laloo, & Chakraborty, 2017).
Sensor for Heavy Metals
A derivative of 2-phenyl-1H-quinazoline-4-thione has been used to create a highly selective sensor for mercury ions (Hg2+). This application demonstrates the compound's potential in environmental monitoring and public health (Mei et al., 2012).
Anticonvulsant and CNS Depressant Activities
Quinazoline-4-one/4-thione derivatives have been evaluated for their anticonvulsant and central nervous system (CNS) depressant properties. Some compounds displayed significant activity in these areas, highlighting their potential in developing new CNS drugs (Dash, Dash, & Laloo, 2016).
Future Directions
properties
IUPAC Name |
2-phenyl-1H-quinazoline-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJELWRJKAIJFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356937 | |
Record name | 2-Phenylquinazoline-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-quinazoline-4-thione | |
CAS RN |
6483-99-4 | |
Record name | 2-Phenylquinazoline-4(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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